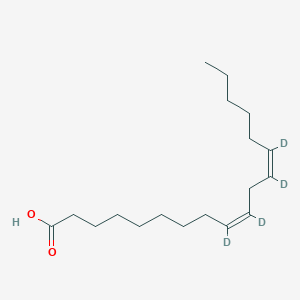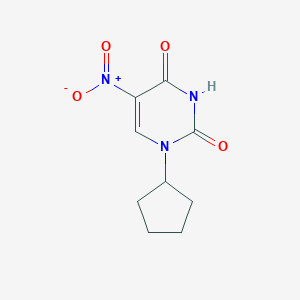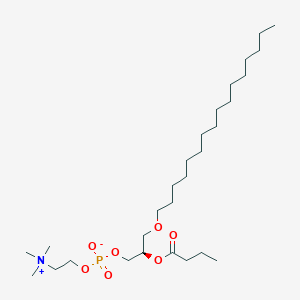
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
Overview
Description
Scientific Research Applications
Butanoyl PAF has several scientific research applications:
Mechanism of Action
Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled seven-transmembrane receptor. This binding activates various intracellular signaling pathways, leading to the production of inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The activation of the inflammasome complex, which includes components like NLRP3, ASC, caspase-1, and NEK7, is also involved in the proinflammatory effects of Butanoyl PAF .
Biochemical Analysis
Biochemical Properties
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a platelet-activating factor (PAF) analog . It is mainly produced in the body during high oxidative stress . This lipid mediator exhibits pro-inflammatory activity . It is one of the important signaling molecules present in Ox-LDL .
Cellular Effects
This compound promotes the differentiation of monocytes and activates polymorphonuclear leukocytes . It is present in Ox-LDL in amounts more than 100 times greater than enzymatically generated PAF .
Molecular Mechanism
It is known to be involved in the activation of platelets, a crucial step in the coagulation cascade .
Temporal Effects in Laboratory Settings
It is known that it is stable at -20°C .
Metabolic Pathways
Preparation Methods
Butanoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids. The oxygenation of the C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound with a 4-carbon residue esterified in the sn-2 position . This process can be carried out in a laboratory setting using specific reagents and conditions to ensure the correct formation of the compound.
Chemical Reactions Analysis
Butanoyl PAF undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidative decomposition of 2-arachidonoyl phospholipids.
Substitution: The butanoyl group can be substituted with other acyl groups to form different analogs.
Hydrolysis: The ester bond in the sn-2 position can be hydrolyzed to form lyso-PAF.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and specific enzymes that facilitate the cleavage of the hydroperoxide bond. The major products formed from these reactions are PAF-like compounds with varying acyl chain lengths .
Comparison with Similar Compounds
Butanoyl PAF is similar to other PAF analogs, such as:
Butenoyl PAF: Another product of the oxidative decomposition of 2-arachidonoyl phospholipids, but with a different acyl chain length.
Azelaoyl phosphatidylcholine: A compound that maintains over 10% of the agonist potency of PAF and is present in oxLDL.
The uniqueness of Butanoyl PAF lies in its higher abundance in oxidized low-density lipoprotein compared to enzymatically generated PAF, making it a significant signaling molecule within oxLDL .
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




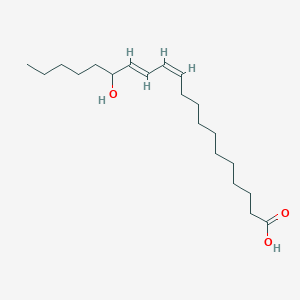
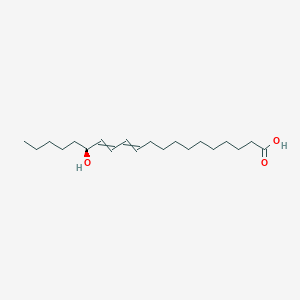
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
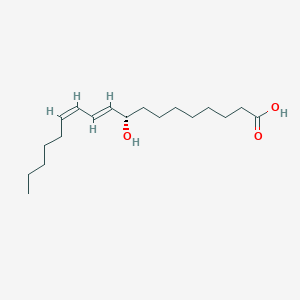

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)




